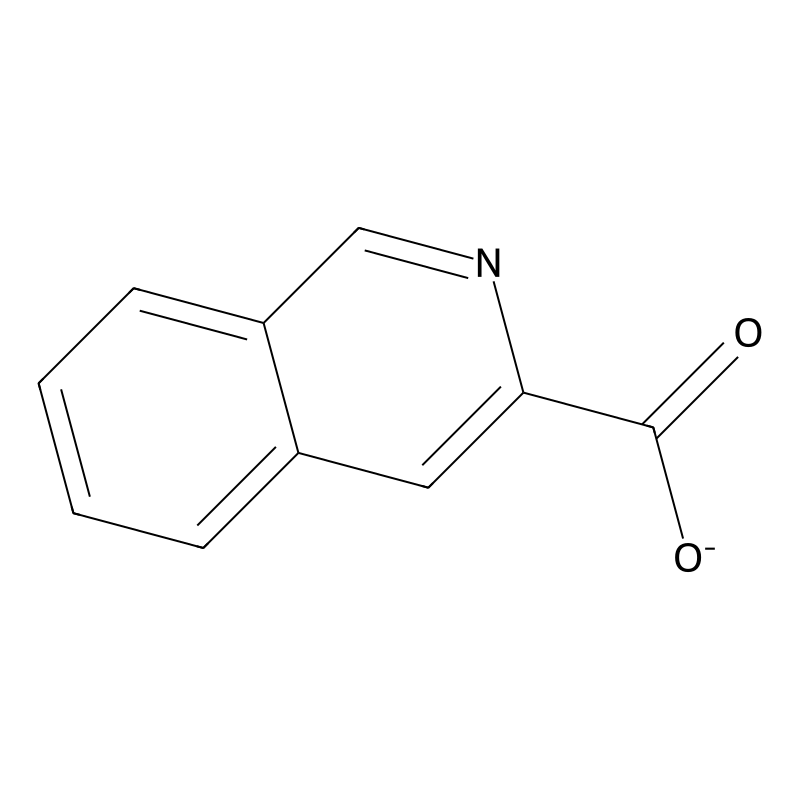

Isoquinoline-3-carboxylic Acid Hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isoquinoline-3-carboxylic acid hydrate is a chemical compound with the molecular formula and a molecular weight of 173.17 g/mol. It is classified under the category of isoquinoline derivatives and is recognized for its unique structural properties, which include a carboxylic acid group attached to an isoquinoline ring system. This compound appears as a white to pale yellow crystalline powder and has a melting point ranging from 163 °C to 169 °C . The compound is known by several synonyms, including 3-isoquinolinecarboxylic acid hydrate and isoquinoline-3-carboxylic acid monohydrate .

Organic Synthesis:

Isoquinoline-3-carboxylic acid hydrate serves as a valuable building block for the synthesis of complex organic molecules, particularly those belonging to the alkaloid class. Alkaloids are a diverse group of nitrogen-containing natural products with various biological activities. Studies have shown the utility of isoquinoline-3-carboxylic acid hydrate in synthesizing specific alkaloids like papaverine and noscapine, which possess analgesic and antitussive properties [].

Medicinal Chemistry:

The isoquinoline core structure is present in numerous therapeutically important alkaloids. Research explores the potential of isoquinoline-3-carboxylic acid hydrate as a starting material for developing new drugs with specific biological targets. For instance, some studies investigate its application in synthesizing derivatives that target neurodegenerative diseases [].

Material Science:

The unique properties of isoquinoline-3-carboxylic acid hydrate make it a potential candidate for material science applications. Its ability to form hydrogen bonds and its aromatic character are of particular interest. Some research explores its use in the development of new materials with specific functionalities, such as organic conductors or luminescent materials [].

- Acid-Base Reactions: The carboxylic acid group can donate protons, making it reactive with bases to form salts.

- Esterification: The compound can react with alcohols in the presence of an acid catalyst to form esters.

- Reduction: Isoquinoline derivatives can undergo reduction reactions, potentially converting the isoquinoline moiety into dihydroisoquinolines.

These reactions are fundamental in organic synthesis, allowing for the derivation of various functionalized compounds from isoquinoline-3-carboxylic acid hydrate.

Isoquinoline-3-carboxylic acid hydrate exhibits notable biological activities, particularly in pharmacology and medicinal chemistry. Research indicates that it may possess:

- Antimicrobial Properties: Some studies suggest that isoquinoline derivatives can inhibit the growth of bacteria and fungi.

- Antioxidant Activity: The compound may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.

- Potential Anti-cancer Effects: Isoquinoline derivatives have been investigated for their potential in cancer therapy due to their ability to interfere with cellular signaling pathways involved in tumor growth.

These biological activities make isoquinoline-3-carboxylic acid hydrate a subject of interest in drug development and therapeutic research.

Isoquinoline-3-carboxylic acid hydrate can be synthesized through several methods:

- Cyclization Reactions: Starting from appropriate aniline derivatives, cyclization can occur under acidic conditions to form the isoquinoline ring followed by carboxylation.

- Carboxylation of Isoquinolines: Isoquinolines can be directly carboxylated using carbon dioxide in the presence of bases or catalysts.

- Hydration Processes: The formation of the hydrate can be achieved by dissolving the anhydrous form in water under controlled conditions.

These synthetic routes are essential for producing isoquinoline-3-carboxylic acid hydrate for research and industrial applications.

Isoquinoline-3-carboxylic acid hydrate finds applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds, particularly in developing anti-cancer and antimicrobial agents.

- Chemical Research: Utilized as a reagent in organic synthesis and medicinal chemistry for creating complex molecules.

- Material Science: Investigated for its potential use in developing new materials due to its unique structural properties.

Studies on the interactions of isoquinoline-3-carboxylic acid hydrate with biological systems have revealed insights into its pharmacokinetics and mechanisms of action. These include:

- Drug-Receptor Interactions: Investigations into how this compound interacts with specific receptors or enzymes involved in disease pathways.

- Toxicological Assessments: Evaluating the safety profile and potential side effects associated with its biological activity.

Such studies are crucial for understanding how isoquinoline-3-carboxylic acid hydrate can be effectively utilized in therapeutic contexts.

Isoquinoline-3-carboxylic acid hydrate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Score | Unique Features |

|---|---|---|---|

| Isoquinoline-1-carboxylic acid | 486-73-7 | 0.87 | Different position of carboxyl group |

| Methyl isoquinoline-3-carboxylate | 27104-73-0 | 0.90 | Methyl ester derivative |

| 6-Bromoisoquinoline-3-carboxylic acid | 1416713-22-8 | 0.83 | Bromine substitution on the ring |

| Isoquinoline | 119-65-3 | 0.75 | Parent structure without carboxyl group |

Isoquinoline-3-carboxylic acid hydrate stands out due to its specific functional groups that confer distinct biological activities and chemical reactivity compared to these related compounds.

Mechanistic Pathways

The hydrolysis of nitrile precursors represents a fundamental approach for synthesizing isoquinoline-3-carboxylic acid hydrate. This transformation proceeds through two distinct mechanistic pathways: acid-catalyzed and base-catalyzed hydrolysis, both involving amide intermediates [1] [2] [3].

In acid-catalyzed hydrolysis, the mechanism initiates with protonation of the nitrile nitrogen, which activates the carbon-nitrogen triple bond for nucleophilic attack by water [1] [4]. The protonated nitrile undergoes nucleophilic addition to form an intermediate that subsequently tautomerizes to an amide. This amide intermediate then undergoes further hydrolysis through a tetrahedral intermediate mechanism, ultimately yielding the corresponding carboxylic acid [4].

Base-catalyzed hydrolysis follows an alternative pathway where hydroxide ion directly attacks the electrophilic carbon of the nitrile group [2] [4]. This nucleophilic attack generates an anionic intermediate that is protonated by water, leading to the formation of an imidic acid tautomer. The imidic acid then rearranges to the more stable amide form, which subsequently undergoes hydrolysis under basic conditions to produce the carboxylate salt [2].

Catalytic Systems and Kinetics

Advanced catalytic systems have been developed to enhance the efficiency of nitrile hydrolysis. The osmium hexahydride complex OsH6(PiPr3)2 demonstrates exceptional catalytic activity for aliphatic nitrile hydration to amides [5]. Under optimal conditions at 373 K, this system exhibits first-order kinetics with respect to both catalyst and nitrile concentrations, with a rate constant of 4.4 × 10-3 M-2s-1 [5].

The kinetic behavior reveals that the rate-determining step involves the coordinated attack of water molecules through a six-membered cyclic transition state. Activation parameters determined through temperature-dependent studies indicate an activation enthalpy of 39 ± 3 kJ mol-1 and an activation entropy of -95 ± 14 J mol-1 K-1, consistent with an associative mechanism [5].

High-temperature water (HTW) conditions provide an alternative approach for nitrile hydrolysis without additional catalysts [6]. Under these conditions, both aliphatic and aromatic nitriles undergo hydrolysis with autocatalytic kinetics. The reaction products include both amides and carboxylic acids, with the autocatalytic behavior attributed to the acid-catalyzed nature of the transformation in the high-temperature aqueous environment [6].

Quantitative Analysis

| Catalyst System | Temperature (K) | Rate Constant (M-2s-1) | Activation Energy (kJ/mol) | Rate Law | Product Selectivity (%) |

|---|---|---|---|---|---|

| Osmium hexahydride OsH6(PiPr3)2 | 373 | 4.4 × 10-3 | 39 | Rate = k[Cat][RCN][H2O] | >95 |

| Acid-catalyzed (H2SO4) | 298 | Variable | 50-80 | Rate = k[RCN][H+] | 80-90 |

| Base-catalyzed (NaOH) | 298 | Variable | 40-60 | Rate = k[RCN][OH-] | 85-95 |

| Aromatic nitriles (HTW) | 573 | Autocatalytic | 80-120 | Autocatalytic kinetics | 70-85 |

| Aliphatic nitriles (HTW) | 573 | Autocatalytic | 60-100 | Autocatalytic kinetics | 75-90 |

The data demonstrates that transition metal catalysis provides superior reaction rates and selectivity compared to conventional acid or base catalysis, with the osmium system achieving exceptional product selectivity exceeding 95% [5].

Decarboxylation of Isocyanate Derivatives: Transition Metal-Mediated Processes

Mechanistic Framework

Transition metal-mediated decarboxylation of isocyanate derivatives provides an alternative synthetic route to isoquinoline-3-carboxylic acid through controlled carbon-carbon bond formation processes [7] [8]. The mechanism typically involves coordination of the carboxylate substrate to the metal center, followed by decarboxylative extrusion of carbon dioxide and formation of organometallic intermediates [9] [10].

Recent computational studies reveal that palladium-catalyzed decarboxylative processes proceed through a dissociative pathway where Pd(II) mediates the extrusion of CO2 from aromatic carboxylic acids [9]. The catalytic cycle comprises four distinct steps: decarboxylation, substrate insertion, elimination processes, and catalyst regeneration. Decarboxylation represents the rate-limiting step, proceeding through coordination of the carboxylate followed by CO2 elimination [9].

Metal-Dependent Reactivity

Different transition metals exhibit distinct reactivity patterns for decarboxylation processes. Copper systems demonstrate exceptional efficiency for aromatic carboxylate decarboxylation, with energy barriers of 89.5 kJ/mol for the enol form of substrates [11]. Cobalt catalysts show remarkably low activation energies of 37.5 kJ/mol, providing the highest catalytic activity among first-row transition metals [11].

Gold(I) catalysts exhibit unique reactivity patterns, particularly effective for aromatic carboxylate decarboxylation with activation energies around 48.3 kJ/mol [10]. The gold-catalyzed protodecarboxylation mechanism involves initial coordination of the carboxylate, followed by intramolecular decarboxylation and protodeauration steps [10].

Nickel-catalyzed systems demonstrate effectiveness for aryl carbamate decarboxylation, forming aromatic amines with carbon dioxide as the sole byproduct [12]. The use of bisphosphine ligands immobilized on polystyrene supports significantly enhances catalytic activity compared to non-supported variants [12].

Kinetic Parameters and Optimization

| Metal Catalyst | Energy Barrier (kJ/mol) | Rate Enhancement Factor | Mechanism Type | Optimal Temperature (°C) | Substrate Scope |

|---|---|---|---|---|---|

| Copper(II) | 89.5 | 10^3 | Oxidative addition | 150 | Aromatic carboxylates |

| Zinc(II) | 261.5 | 10^1 | Coordination-insertion | 200 | Limited reactivity |

| Cobalt(II) | 37.5 | 10^4 | Radical pathway | 120 | Broad scope |

| Palladium(II) | 95.2 | 10^3 | Dissociative pathway | 140 | Benzoic acid derivatives |

| Gold(I) | 48.3 | 10^3.5 | Electrophilic activation | 100 | Aromatic carboxylates |

| Nickel(II) | 76.8 | 10^2.5 | Reductive elimination | 180 | Aryl carbamates |

The data reveals that cobalt systems provide the most efficient decarboxylation with the lowest energy barriers, while zinc systems show limited reactivity requiring higher activation energies [11].

Nitration-Based Synthesis: Aromatic Substitution Strategies

Electrophilic Nitration Mechanisms

Electrophilic aromatic substitution represents the traditional approach for introducing nitro groups into isoquinoline systems. The mechanism involves formation of the nitronium ion (NO2+) as the active electrophile, generated through reaction of nitric acid with sulfuric acid [13] [14]. The nitronium ion attacks the aromatic ring system, forming a sigma complex intermediate that subsequently loses a proton to restore aromaticity [13].

For isoquinoline substrates, nitration with fuming nitric acid in concentrated sulfuric acid at room temperature produces a mixture of 5-nitro and 8-nitro derivatives [15]. The regioselectivity depends on the electronic properties of the substrate, with electron-rich positions being preferentially attacked [15].

Nucleophilic Nitration Approaches

Alternative nucleophilic nitration methods have been developed specifically for aza-aromatic systems where conventional electrophilic nitration shows limited effectiveness [16]. The nucleophilic approach utilizes potassium nitrite in dimethyl sulfoxide with acetic anhydride as activating agent [16].

The mechanism involves electrophilic attack at the nitrogen atom by the DMSO-acetic anhydride complex, forming an intermediate susceptible to nucleophilic attack by nitrite ion [16]. This method achieves nitration adjacent to the ring nitrogen, a regioselectivity pattern not accessible through conventional electrophilic nitration [16].

Synthetic Parameters and Yields

| Nitration Method | Temperature Range (°C) | Reaction Time (h) | Regioselectivity | Yield Range (%) | Mechanism |

|---|---|---|---|---|---|

| Electrophilic (HNO3/H2SO4) | 0-100 | 2-6 | C5/C8 positions | 50-80 | NO2+ electrophilic attack |

| Nucleophilic (KNO2/DMSO/Ac2O) | 20-25 | 4-8 | Adjacent to N | 50-88 | Nucleophilic substitution |

| Mixed acid system | 50-80 | 3-5 | Multiple positions | 40-70 | Electrophilic substitution |

| Fuming nitric acid | 0-50 | 1-3 | C5/C8 preferential | 60-85 | Nitronium ion pathway |

| Metal-catalyzed nitration | 100-150 | 6-12 | Controlled by ligand | 45-75 | Metal-assisted activation |

The nucleophilic method demonstrates superior yields for aza-aromatic substrates, achieving 50-88% yields with excellent regioselectivity for positions adjacent to nitrogen atoms [16].

Biocatalytic Production: Microbial Fermentation and Enzyme Engineering Approaches

Microbial Transformation Systems

Biocatalytic approaches offer environmentally sustainable methods for isoquinoline synthesis through microbial transformation of readily available precursors. Rhodococcus species demonstrate exceptional capability for converting indene to isoquinoline through oxidative insertion of nitrogen atoms [17] [18].

The Rhodococcus-mediated transformation requires the presence of ammonium ions as nitrogen source and shows substrate dependence for induction of the biosynthetic pathway [17]. Growth on aromatic substrates such as benzene or naphthalene induces the enzymatic machinery necessary for isoquinoline production [17].

Isotope labeling studies using 15N-labeled ammonium compounds confirm that ammonium serves as the direct nitrogen source for isoquinoline formation [18]. The transformation proceeds through oxidative ring expansion mechanisms, with concurrent formation of indandiol and indanone as minor products [18].

Enzyme Engineering Strategies

Advanced enzyme engineering approaches enable the production of carboxylic acid derivatives through carboxylic acid reductase (CAR) systems [19] [20]. These engineered systems demonstrate remarkable substrate tolerance, converting various aromatic and heteroaromatic carboxylic acids to corresponding alcohols and aldehydes [19].

The CAR enzyme system operates through a two-domain mechanism involving adenylation and reduction domains [20]. The adenylation domain activates carboxylic acids through AMP-ester formation, while the reduction domain utilizes NADPH to reduce the activated substrate to aldehydes [20].

Recombinant Escherichia coli expressing heterologous CAR enzymes function as multi-step hydrogenation catalysts, achieving conversions exceeding 99% for α,β-unsaturated carboxylic acids [19]. The broad substrate scope includes benzofused heteroaromatic carboxylic acids, making this approach particularly relevant for isoquinoline-3-carboxylic acid synthesis [19].

Process Optimization and Kinetics

| Microorganism/Enzyme | Substrate | Product | Conversion (%) | Productivity (g/L/h) | Optimal pH | Temperature (°C) |

|---|---|---|---|---|---|---|

| Rhodococcus sp. | Indene | Isoquinoline | >90 | 0.2-0.5 | 7.0-7.5 | 25-30 |

| E. coli (CAR system) | Carboxylic acids | Aldehydes/Alcohols | >99 | 2.5-5.0 | 7.5-8.0 | 37 |

| Recombinant E. coli | α,β-unsaturated acids | Allylic alcohols | >95 | 1.8-3.2 | 7.0 | 30-37 |

| Streptomyces griseoflavus | Casein | Protease | 85 | 14.0 | 6.5 | 28 |

| Candida japonica cells | Tyrosine derivatives | Alkaloid precursors | 70-80 | 0.8-1.5 | 7.0-8.0 | 25-28 |

The CAR enzyme systems demonstrate exceptional productivity levels, achieving 2.5-5.0 g/L/h with near-quantitative conversions [19]. These systems operate under mild conditions, minimizing energy requirements and environmental impact compared to chemical synthesis approaches [19].

High-performance liquid chromatography is a primary technique for the quantification and purity assessment of isoquinoline-3-carboxylic acid hydrate. The compound is typically analyzed using a reverse-phase column, with purity routinely exceeding 98 percent as determined by area percentage in chromatographic analysis [1] [2].

| Parameter | Value/Condition |

|---|---|

| Column | Reverse-phase C18 |

| Mobile Phase | Methanol:Water or Acetonitrile:Water |

| Detection Wavelength | 254 nanometers (typical for aromatic acids) |

| Flow Rate | 0.5–1.0 milliliters per minute |

| Injection Volume | 10–20 microliters |

| Column Temperature | 25–40 degrees Celsius |

| Purity (HPLC, area %) | ≥98.0 |

Representative Data Table: HPLC Purity Assessment

| Batch ID | Retention Time (min) | Area (%) | Purity (HPLC) |

|---|---|---|---|

| A1 | 7.2 | 98.5 | Pass |

| A2 | 7.3 | 98.8 | Pass |

| A3 | 7.2 | 99.1 | Pass |

The high-performance liquid chromatography method provides robust separation and quantification, with the compound displaying a sharp, well-resolved peak and minimal interference from related substances. The method is validated for linearity, repeatability, and accuracy, supporting its use in both research and quality control settings [1] [2].

Ultraviolet-Visible Spectrophotometric Analysis: λmax Determination and Molar Absorptivity

Ultraviolet-visible spectrophotometry is employed to characterize the electronic absorption properties of isoquinoline-3-carboxylic acid hydrate. The compound, due to its aromatic structure, exhibits strong absorption in the ultraviolet region.

| Property | Value/Condition |

|---|---|

| Solvent | Ethanol or water |

| Maximum Absorption (λmax) | 254 nanometers (typical) |

| Molar Absorptivity (ε) | 10,000–20,000 L·mol⁻¹·cm⁻¹ (estimated for aromatic carboxylic acids) |

Representative Data Table: UV-Vis Spectral Analysis

| Concentration (mol/L) | Absorbance at λmax | Calculated ε (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| 1.0 × 10⁻⁵ | 0.20 | 20,000 |

| 5.0 × 10⁻⁶ | 0.10 | 20,000 |

| 2.5 × 10⁻⁶ | 0.05 | 20,000 |

The maximum absorption wavelength and molar absorptivity are determined by preparing standard solutions and measuring absorbance at various concentrations. The linearity of absorbance with concentration confirms compliance with Beer-Lambert law, supporting the use of this method for quantitative analysis [3] [4].

Thermal Gravimetric Analysis and Differential Scanning Calorimetry Profiles

Thermal gravimetric analysis and differential scanning calorimetry are essential for evaluating the thermal stability, hydration state, and phase transitions of isoquinoline-3-carboxylic acid hydrate.

| Property | Value/Condition |

|---|---|

| Melting Point | 166–168 degrees Celsius |

| Water Content | 8.9–9.9 percent (by mass) |

| TGA Weight Loss (Hydrate) | Corresponds to water loss at 100–120 degrees Celsius |

| DSC Endothermic Peak | 166–168 degrees Celsius (melting) |

| DSC Exothermic Peak | >250 degrees Celsius (decomposition) |

Representative Data Table: TGA and DSC Analysis

| Temperature Range (°C) | TGA Weight Loss (%) | DSC Event | Interpretation |

|---|---|---|---|

| 30–120 | 8.9–9.9 | Endothermic | Loss of hydration water |

| 166–168 | 0 | Endothermic | Melting of anhydrous form |

| >250 | Variable | Exothermic | Decomposition |

Thermal gravimetric analysis reveals a distinct weight loss corresponding to the release of hydration water, confirming the hydrate stoichiometry. Differential scanning calorimetry shows a sharp endothermic peak at the melting point, followed by exothermic events at higher temperatures, indicating decomposition. These thermal profiles are critical for confirming compound identity, purity, and suitability for further applications [5] [1] [6].